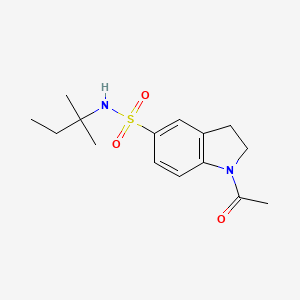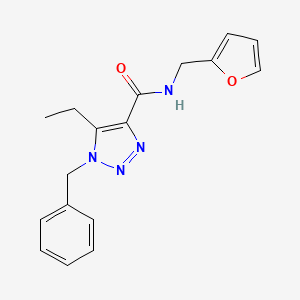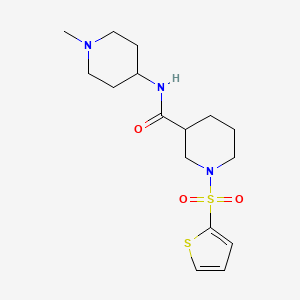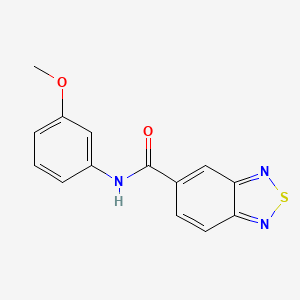
1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide
Übersicht
Beschreibung
1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide, also known as IDPN, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide has been extensively studied in scientific research due to its ability to induce tremors and other neurological effects in animals. It has been used as a model compound for studying the effects of environmental toxins on the nervous system. 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide has also been used to study the mechanisms of action of drugs used to treat neurological disorders such as Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide is not fully understood, but it is believed to act on the nervous system by interfering with the function of microtubules. Microtubules are structures within cells that are involved in cell division, intracellular transport, and the maintenance of cell shape. 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide has been found to disrupt the structure of microtubules, leading to neurological effects such as tremors.
Biochemical and Physiological Effects:
1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce tremors, ataxia, and other neurological effects in animals. 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide has also been found to alter the levels of neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide has been found to affect the levels of various enzymes and proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide has several advantages as a model compound for studying the effects of environmental toxins on the nervous system. It is relatively inexpensive and easy to synthesize, and it produces consistent and reproducible effects in animals. However, there are also limitations to using 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide in lab experiments. It is a toxic compound that can be harmful to researchers if proper safety precautions are not taken. Additionally, the effects of 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide on the nervous system may not be directly applicable to humans, as animals may respond differently to the compound.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide. One area of interest is the development of new drugs that target the microtubule system in the nervous system. 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide has provided valuable insights into the mechanisms of action of these drugs, and further research could lead to the development of new treatments for neurological disorders. Another area of interest is the study of the long-term effects of 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide exposure on the nervous system. It is not yet clear whether exposure to 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide over long periods of time could lead to permanent neurological damage. Finally, further research is needed to determine the exact mechanism of action of 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide and how it interacts with the nervous system at a molecular level.
Conclusion:
In conclusion, 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide, or 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide, is a sulfonamide derivative that has been extensively studied in scientific research. It has been used as a model compound for studying the effects of environmental toxins on the nervous system and has provided valuable insights into the mechanisms of action of drugs used to treat neurological disorders. While there are limitations to using 1-acetyl-N-(1,1-dimethylpropyl)-5-indolinesulfonamide in lab experiments, further research on this compound could lead to the development of new treatments for neurological disorders and a better understanding of the effects of environmental toxins on the nervous system.
Eigenschaften
IUPAC Name |
1-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-5-15(3,4)16-21(19,20)13-6-7-14-12(10-13)8-9-17(14)11(2)18/h6-7,10,16H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYICZIZOMWWPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4460303.png)
![2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4460306.png)
![2-ethyl-7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4460313.png)
![N-(4-fluorophenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460328.png)


![4-[4-(diphenylacetyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B4460348.png)
![N-isobutyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4460352.png)
![4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide](/img/structure/B4460356.png)
![2-ethyl-6-methyl-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4460358.png)
![4-[(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4460360.png)
![2-(4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4460372.png)
![N-ethyl-6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B4460386.png)
